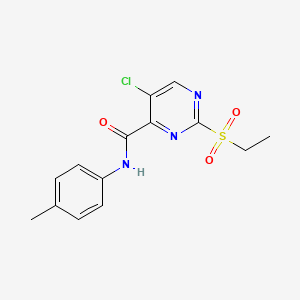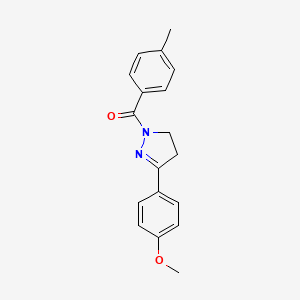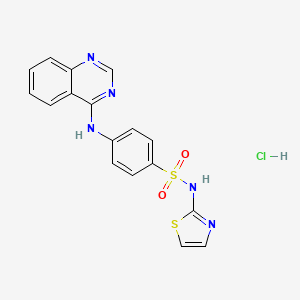
5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential use in the treatment of diabetes mellitus type 2.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide involves the binding of the drug to the sulfonylurea receptor (SUR) on the beta cells of the pancreas. This binding leads to the closure of ATP-sensitive potassium (KATP) channels, which results in the depolarization of the beta cell membrane. This depolarization triggers the influx of calcium ions, which in turn stimulates the release of insulin from the beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in stimulating insulin secretion. It has been shown to lower blood glucose levels in patients with diabetes mellitus type 2. It also has other potential effects, such as the inhibition of cancer cell growth and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide in lab experiments include its high yield and purity, as well as its well-established mechanism of action. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide. These include:
1. Further investigation into its potential use in the treatment of cancer and inflammation.
2. Development of more potent and selective sulfonylurea drugs based on the structure of this compound.
3. Investigation into the potential for combination therapy with other drugs to enhance its therapeutic effects.
4. Further exploration of its mechanism of action and effects on other cellular pathways.
5. Clinical trials to determine its safety and efficacy in different patient populations.
In conclusion, this compound is a promising drug candidate for the treatment of diabetes mellitus type 2 and has potential therapeutic applications in other diseases as well. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential use in the treatment of diabetes mellitus type 2. It acts as a sulfonylurea drug, which stimulates the release of insulin from the beta cells of the pancreas. It has also been shown to have other potential therapeutic applications, such as in the treatment of cancer and inflammation.
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(4-methylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-3-22(20,21)14-16-8-11(15)12(18-14)13(19)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHCORWGZWHMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)




![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)

![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4392129.png)
![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4392154.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
